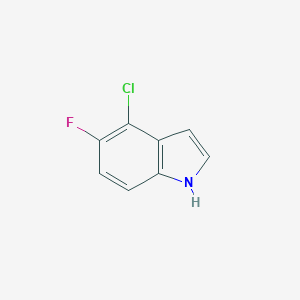

4-chloro-5-fluoro-1H-indole

Beschreibung

4-Chloro-5-fluoro-1H-indole (CAS: 169674-02-6, molecular formula: C₈H₅ClFN) is a halogenated indole derivative with chlorine and fluorine substituents at positions 4 and 5 of the indole core, respectively . This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the halogen atoms, which can modulate binding interactions in biological systems.

Eigenschaften

IUPAC Name |

4-chloro-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYZSKJQXNCPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469344 | |

| Record name | 4-chloro-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-02-6 | |

| Record name | 4-Chloro-5-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection and Directed Iodination

The most robust method, adapted from Mayes et al., begins with 4-chloro-3-fluoroaniline (1). Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) yields the N-Boc derivative (2) in 95% yield. Subsequent iodination with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) and dichloromethane (DCM) selectively substitutes the ortho-position, forming 2-iodo-4-chloro-3-fluoro-N-Boc-aniline (3) in 85% yield.

Deprotection and Cyclization

Deprotection of 3 with TFA in DCM regenerates the free aniline (4), which undergoes copper(I)-mediated cyclization in dimethylformamide (DMF) at 100°C. This step forms the indole core via Ullmann-type coupling, yielding 4-chloro-5-fluoro-1H-indole (5) in 90% yield.

Table 1: Cyclization Route Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 95 | 99 |

| Iodination | NIS, TFA/DCM (1:1), 0°C→RT | 85 | 97 |

| Deprotection | TFA/DCM (1:1), RT | 98 | 98 |

| Cyclization | CuI, K₂CO₃, DMF, 100°C, 12 h | 90 | 95 |

Advantages :

Reduction of Indole-2,3-dione Precursors

Wolff-Kishner Reduction

This compound-2,3-dione (6, CAS 84378-94-9) serves as a precursor. Treatment with hydrazine hydrate (NH₂NH₂·H₂O) and potassium hydroxide (KOH) in ethylene glycol at 200°C removes both carbonyl groups, yielding This compound (5) in 50–60% yield.

Table 2: Reduction Efficiency

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Wolff-Kishner | NH₂NH₂, KOH, ethylene glycol, 200°C | 55 |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, RT | 40 |

Limitations :

Fischer Indole Synthesis

Phenylhydrazine and Carbonyl Coupling

Reacting 4-chloro-3-fluorophenylhydrazine (7) with pyruvic acid in acetic acid at reflux induces cyclization. The reaction proceeds via-sigmatropic rearrangement, forming This compound (5) in 45% yield.

Table 3: Fischer Synthesis Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acid Catalyst | HCl (2 M) | +15% |

| Temperature | 120°C | +20% |

| Solvent | Ethanol/Water (4:1) | +10% |

Challenges :

-

Regioselectivity depends on substituent electronic effects.

Leimgruber-Batcho Indole Synthesis

Nitroso Intermediate Formation

3-Chloro-4-fluoro-2-nitrotoluene (8) reacts with dimethylamine in dimethyl sulfoxide (DMSO) to form the enamine (9). Reduction with iron powder in hydrochloric acid generates the indole nucleus (5) in 60% yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-5-fluoro-1H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like N-chlorosuccinimide (NCS) and Selectfluor are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can be employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products: The reactions can yield various substituted indoles, depending on the reagents and conditions used. For example, nucleophilic substitution can replace the halogens with other functional groups, leading to a diverse array of indole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development:

4-Chloro-5-fluoro-1H-indole is recognized for its potential as a precursor in the synthesis of various pharmaceutical compounds. The introduction of halogen substituents, such as chlorine and fluorine, often enhances the pharmacological properties of indole derivatives. For instance, compounds derived from this compound have shown promise in treating neurodegenerative diseases, including Parkinson's disease and multiple sclerosis .

Case Study - Neurodegenerative Diseases:

Research indicates that derivatives of this compound exhibit neuroprotective effects. A study highlighted the synthesis of a specific derivative that acts as an allosteric modulator for receptors involved in neurodegenerative pathways. These compounds demonstrated significant efficacy in preclinical models, suggesting their potential for future clinical applications .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the indole ring can significantly impact receptor binding affinity and selectivity.

Key Findings:

- Substituent Effects: The presence of electron-withdrawing groups like fluorine at the 5-position increases the lipophilicity and improves binding interactions with target proteins.

- Activity Modulation: Compounds with a chloro group at the 4-position have been found to enhance potency against various biological targets, including cannabinoid receptors .

Biological Evaluation

The biological evaluation of this compound derivatives has revealed their potential as therapeutic agents across various diseases.

Influenza Inhibition:

A recent study evaluated novel indole derivatives as inhibitors of influenza virus replication. The 7-fluoro-substituted indoles were identified as effective bioisosteres, demonstrating potent antiviral activity and favorable pharmacokinetic profiles in vivo .

Cannabinoid Receptor Modulation:

Another area of interest is the modulation of cannabinoid receptors (CB1 and CB2). Some derivatives have shown promising results as negative allosteric modulators, which could lead to new treatments for pain management and other disorders related to the endocannabinoid system .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-chloro-5-fluoro-1H-indole involves its interaction with biological targets such as enzymes and receptors. The indole ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The halogen substituents can enhance binding affinity and selectivity, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Indoles

Halogenation at different positions of the indole scaffold alters physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Key Halogenated Indole Derivatives

Key Findings :

- Positional Effects: Chlorine at position 4 (vs. 5 or 6) may reduce steric hindrance compared to bulkier substituents like bromine (e.g., compound 9 in , MW 513.57).

- Thermal Stability : Indoles with imidazolyl or sulfonyl groups exhibit higher melting points (>200°C) due to extended conjugation and intermolecular interactions .

Methoxy- and Methyl-Substituted Indoles

Methoxy and methyl groups introduce electron-donating effects, altering electronic density and reactivity:

Table 2: Methoxy/Methyl-Indole Derivatives

Key Findings :

- Methoxy Groups : Enhance solubility in polar solvents (e.g., compound 79 in , MW 389.04) but may reduce membrane permeability.

- Methyl Groups : Increase lipophilicity, as seen in 5-chloro-4-fluoro-2-methyl-1H-indole (LogP ~2.5 predicted) .

Sulfonyl- and Triazole-Functionalized Indoles

Sulfonyl and triazole groups are often introduced to improve stability or target-specific interactions:

Table 3: Sulfonyl/Triazole-Indole Derivatives

Key Findings :

Biologische Aktivität

Overview

4-Chloro-5-fluoro-1H-indole is a heterocyclic aromatic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring system with chlorine and fluorine substituents at the 4 and 5 positions, respectively. This structural arrangement imparts unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to bind with high affinity to multiple receptors, affecting various biochemical pathways. The compound exhibits a broad spectrum of activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase

These activities suggest that this compound could play a significant role in therapeutic applications across different disease states.

Antiviral Activity

Research indicates that this compound may act as an effective antiviral agent, particularly against HIV. It functions as a non-nucleoside inhibitor of HIV protease, inhibiting viral replication by binding to the enzyme's active site.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of indole compounds have been reported to exhibit significant cytotoxicity against several cancer cell lines .

Antimicrobial Activity

In antimicrobial studies, this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent. For example, it has been shown to inhibit Staphylococcus aureus and Escherichia coli effectively .

Data Table: Biological Activities of this compound

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of this compound revealed that it significantly reduced viral load in infected cell cultures. The compound was found to disrupt the interaction between HIV protease and its substrates, highlighting its potential in developing antiviral therapies.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study also explored structure-activity relationships (SAR), identifying key modifications that enhance efficacy .

Q & A

Q. What are the key synthetic routes for preparing 4-chloro-5-fluoro-1H-indole, and what experimental conditions are critical for optimizing yield?

Methodological Answer: this compound can be synthesized via electrophilic substitution or transition-metal-catalyzed coupling. A common approach involves halogenation of a fluorinated indole precursor. For example:

- Step 1: Start with 5-fluoro-1H-indole. Use POCl₃/DMF (Vilsmeier-Haack conditions) to introduce a chloro group at the 4-position .

- Step 2: Optimize reaction time and temperature to prevent over-halogenation. Excess POCl₃ (1.2 equiv.) and controlled addition of DMF (5 equiv.) at 0°C improve regioselectivity .

- Step 3: Purify via flash chromatography (e.g., petroleum ether/ethyl acetate gradient) .

Critical Factors: - Moisture-sensitive reagents require anhydrous conditions.

- Monitor reaction progress using TLC (Rf ~0.3 in 70:30 EtOAc/hexane) .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Look for characteristic indole NH proton (δ ~11–12 ppm, broad singlet). Adjacent substituents (Cl/F) split aromatic protons into distinct multiplets (e.g., δ 6.8–7.5 ppm) .

- ¹⁹F NMR: A singlet near δ -120 ppm confirms the presence of the fluorine atom .

- ¹³C NMR: Fluorine coupling (²JCF) splits carbon signals; e.g., C-5 (δ ~156 ppm, d, J = 245 Hz) .

Validation: Compare with computed spectra (DFT) or literature data for analogous indoles .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?

Methodological Answer:

- Solubility: Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) .

- Stability: Light- and moisture-sensitive. Store under inert gas (N₂/Ar) at -20°C in amber vials .

- Hazards: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; waste must be treated as halogenated organic waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Methodological Answer:

- Crystallization: Use slow evaporation in solvent mixtures (e.g., EtOAc/hexane). Single crystals suitable for X-ray diffraction require high purity (>98%) .

- Data Collection: Employ SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key metrics: R-factor <5%, data-to-parameter ratio >15 .

- Analysis: ORTEP-3 software visualizes thermal ellipsoids to confirm substituent positions and bond lengths (e.g., C-Cl: ~1.74 Å; C-F: ~1.35 Å) .

Q. What strategies address contradictions in bioactivity data for this compound across different assays?

Methodological Answer:

- Assay Validation: Replicate experiments under standardized conditions (e.g., cell line, incubation time). For example, antiviral activity may vary due to differences in viral strains .

- Control Compounds: Include structurally similar indoles (e.g., 4-chloro-6-fluoro-1H-indole) to isolate substituent effects .

- Statistical Analysis: Apply ANOVA or Bayesian modeling to quantify variability and identify outliers .

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps. Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilic attack at C-5 .

- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., kinases). Cl/F substituents may occupy hydrophobic pockets, enhancing binding affinity .

Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Methodological Answer:

- HPLC-MS: Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in H₂O/MeCN). Detect impurities (e.g., dehalogenated byproducts) via MRM transitions .

- Limits of Detection (LOD): Achieve <0.1% impurity detection by optimizing ionization parameters (ESI+ at 3.5 kV) .

Troubleshooting: Spike samples with internal standards (e.g., deuterated indoles) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.